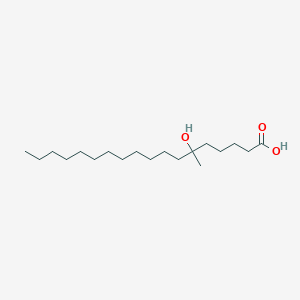
6-Hydroxy-6-methyloctadecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, 6-hydroxy-6-methyl- can be achieved through several methods. One common approach involves the hydroxylation of octadecanoic acid using appropriate reagents and catalysts. For instance, the reaction of octadecanoic acid with hydrogen peroxide in the presence of a catalyst such as tungsten oxide can yield the desired hydroxy acid. Another method involves the use of osmium tetroxide as a catalyst for the dihydroxylation of octadecenoic acid, followed by selective methylation at the 6th position.
Industrial Production Methods
Industrial production of octadecanoic acid, 6-hydroxy-6-methyl- typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and purification through distillation or crystallization. The choice of reagents and catalysts, as well as reaction parameters like temperature and pressure, are carefully controlled to achieve efficient production.
化学反应分析
Types of Reactions
Octadecanoic acid, 6-hydroxy-6-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halides or other substituted derivatives.
科学研究应用
Octadecanoic acid, 6-hydroxy-6-methyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cellular processes and as a component of biological membranes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of surfactants, lubricants, and cosmetics.
作用机制
The mechanism of action of octadecanoic acid, 6-hydroxy-6-methyl- involves its interaction with specific molecular targets and pathways. The hydroxyl and methyl groups on the 6th carbon position influence the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, modulating cellular signaling pathways and metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Hexadecanoic acid (palmitic acid): A saturated fatty acid with a similar structure but lacking the hydroxyl and methyl groups.
Octadecanoic acid (stearic acid): Another saturated fatty acid, differing in the absence of the hydroxyl and methyl groups.
9-Octadecenoic acid (oleic acid): An unsaturated fatty acid with a double bond at the 9th position.
Uniqueness
Octadecanoic acid, 6-hydroxy-6-methyl- is unique due to the presence of both a hydroxyl and a methyl group on the 6th carbon. This structural feature imparts distinct chemical and physical properties, influencing its reactivity and potential applications. The combination of these functional groups makes it a valuable compound for various research and industrial purposes.
属性
CAS 编号 |
101375-82-0 |
|---|---|
分子式 |
C19H38O3 |
分子量 |
314.5 g/mol |
IUPAC 名称 |
6-hydroxy-6-methyloctadecanoic acid |
InChI |
InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-13-16-19(2,22)17-14-12-15-18(20)21/h22H,3-17H2,1-2H3,(H,20,21) |
InChI 键 |
KKSCIHIDCOHLKZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC(C)(CCCCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


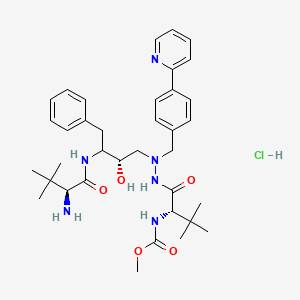
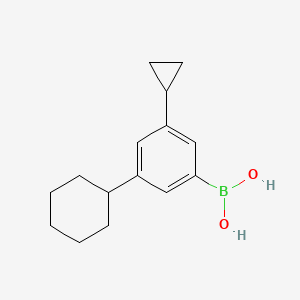
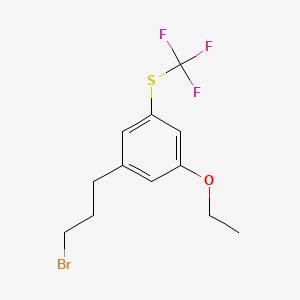
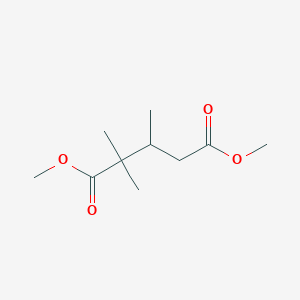
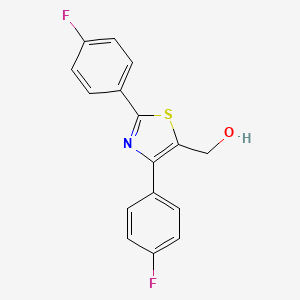
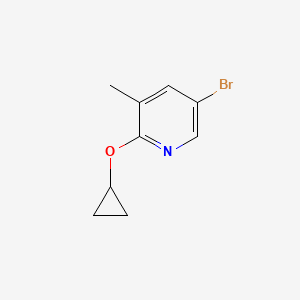

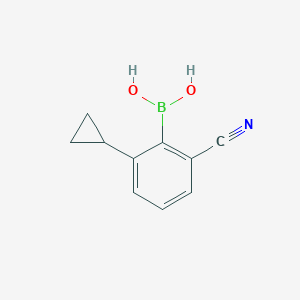
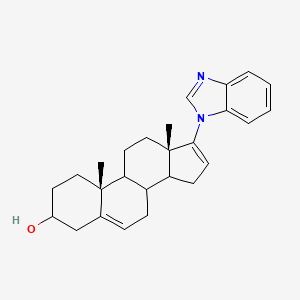
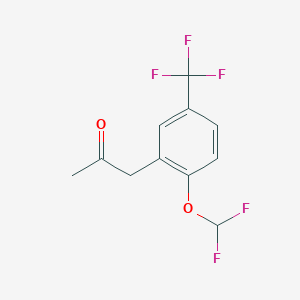
![(1R*,2S*)-2-(3-iodo-1H-indazol-6-yl)-5'-methoxyspiro [cyclopropane-1,3'-indolin]-2'-one](/img/structure/B14073299.png)


![(4S)-4-[[3,6-bis[3-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14073316.png)
